5-Methylthiazole

Vue d'ensemble

Description

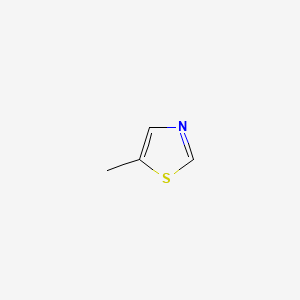

5-Methylthiazole: is a heterocyclic organic compound that contains a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom. The compound is characterized by its aromaticity, which is due to the delocalization of π-electrons. This aromatic nature makes this compound a versatile compound in various chemical reactions and applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 5-Methylthiazole can be synthesized through several methods. One common method involves the reaction of 2-amino-5-methylthiazole with sodium carbonate in anhydrous dimethylformamide (DMF), followed by the addition of chloroacetyl chloride . Another method includes the Pd/BaSO4 catalyzed hydrogenation of 4-methylthiazole-5-carboxylic chloride in xylene at refluxing temperature .

Industrial Production Methods: For industrial production, the Pd/BaSO4 catalyzed hydrogenation method is preferred due to its eco-friendly nature and suitability for large-scale production .

Analyse Des Réactions Chimiques

Types of Reactions: 5-Methylthiazole undergoes various types of chemical reactions, including:

Substitution: Electrophilic substitution reactions can occur at the C-5 position, while nucleophilic substitution can occur at the C-2 position.

Common Reagents and Conditions:

Oxidizing Agents: Manganese dioxide (MnO2), chromium trioxide (CrO3), sodium hypochlorite (NaOCl).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Catalysts: Palladium on barium sulfate (Pd/BaSO4).

Major Products:

Oxidation: 4-Methyl-5-formylthiazole.

Reduction: Various reduced forms depending on the specific reducing agent used.

Applications De Recherche Scientifique

Pharmacological Applications

1. Anti-inflammatory Activity

Recent studies have identified 5-methylthiazole derivatives as potential anti-inflammatory agents. A series of thiazolidinone conjugates incorporating this compound were synthesized and evaluated for their effects on cyclooxygenase (COX) enzymes. The findings indicated that certain derivatives exhibited superior COX-1 inhibitory activity compared to established anti-inflammatory drugs like naproxen and ibuprofen. Specifically, molecular docking studies revealed critical interactions at the COX-1 active site, suggesting a targeted approach for developing new anti-inflammatory medications .

2. Antimicrobial Properties

The thiazole ring structure, which includes this compound, has been associated with various antimicrobial activities. Compounds derived from this compound have shown effectiveness against a range of pathogens, including bacteria and fungi. This makes it a candidate for further development in antimicrobial therapies, especially in an era of increasing antibiotic resistance .

3. Anticancer Potential

Research has also indicated that this compound derivatives possess anticancer properties. Studies have explored the synthesis of thiazolidinone derivatives that exhibit cytotoxic effects on cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, highlighting the compound's potential in cancer treatment .

Case Studies

Mécanisme D'action

The mechanism of action of 5-Methylthiazole involves its interaction with various molecular targets and pathways. For example, it can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest, and ultimately cell death . Additionally, it can activate or inhibit biochemical pathways and enzymes, or stimulate/block receptors in biological systems .

Comparaison Avec Des Composés Similaires

Thiazole: A parent compound with a similar structure but without the methyl group at the C-5 position.

2-Amino-5-methylthiazole: A derivative with an amino group at the C-2 position.

4-Methylthiazole: A compound with the methyl group at the C-4 position instead of C-5.

Uniqueness of 5-Methylthiazole: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other thiazole derivatives .

Activité Biologique

5-Methylthiazole is a heterocyclic compound belonging to the thiazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anti-inflammatory, antimicrobial, and anticancer properties, supported by case studies and research findings.

Chemical Structure and Properties

This compound has the molecular formula C₅H₆N₂S and is characterized by a thiazole ring with a methyl group at the 5-position. Its structure contributes to its reactivity and biological interactions.

Anti-Inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of derivatives based on this compound. A series of 5-benzyliden-2-(this compound-2-ylimino)thiazolidin-4-one compounds were synthesized and evaluated for their anti-inflammatory activity.

Key Findings:

- COX-1 Inhibition: The compounds exhibited selective inhibition of COX-1 over COX-2, with some demonstrating superior activity compared to standard nonsteroidal anti-inflammatory drugs (NSAIDs) such as indomethacin and naproxen .

- Molecular Docking Studies: Docking simulations indicated that specific residues in the COX-1 active site interacted favorably with the methylthiazole derivatives, suggesting a targeted mechanism of action .

Table 1: Anti-Inflammatory Activity of this compound Derivatives

| Compound ID | COX-1 Inhibition (%) | Comparison Drug | Activity Level |

|---|---|---|---|

| 1 | 75 | Naproxen | Higher |

| 2 | 60 | Indomethacin | Moderate |

| 3 | 80 | None | Superior |

Antimicrobial Activity

The antimicrobial properties of this compound have also been extensively studied. Various derivatives have shown efficacy against both bacterial and fungal strains.

Key Findings:

- Bacterial Resistance: Compounds derived from this compound displayed significant antibacterial activity against resistant strains such as MRSA and Pseudomonas aeruginosa. Notably, one compound was found to be more effective than traditional antibiotics like ampicillin .

- Fungal Activity: The same derivatives exhibited antifungal properties, outperforming ketoconazole in inhibiting various fungal strains .

Table 2: Antimicrobial Efficacy of this compound Derivatives

| Compound ID | Target Organism | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|---|

| A | E. coli | 0.5 µg/mL | High |

| B | MRSA | 1.0 µg/mL | Moderate |

| C | Candida albicans | 0.3 µg/mL | High |

Anticancer Potential

Preliminary research indicates that this compound may possess anticancer properties. Studies have shown that certain derivatives can induce apoptosis in cancer cell lines.

Case Study: Gastric Cancer Cells

A study investigated the effects of gastric cancer cell supernatant on human peritoneal mesothelial cells, revealing that compounds derived from this compound could promote apoptosis in these cells, suggesting potential therapeutic applications in cancer treatment .

Propriétés

IUPAC Name |

5-methyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NS/c1-4-2-5-3-6-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLYUNPNLXMSXAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80189347 | |

| Record name | Thiazole, 5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80189347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3581-89-3 | |

| Record name | 5-Methylthiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3581-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiazole, 5-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003581893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiazole, 5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80189347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Methylthiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Methylthiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033117 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 5-Methylthiazole?

A1: this compound has the molecular formula C4H5NS and a molecular weight of 99.15 g/mol.

Q2: Are there any spectroscopic data available for characterizing this compound?

A2: Yes, researchers frequently use techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to characterize this compound. These techniques provide information about the compound's structure and bonding. [, ]

Q3: How does the presence of the methyl group at the 5-position influence the properties of the thiazole ring in this compound?

A3: The methyl group, being electron-donating, increases the electron density of the thiazole ring. This influences its reactivity in chemical reactions and interactions with other molecules. []

Q4: How can this compound be synthesized?

A4: One method involves the reaction of sulfur with n-propylidene-methylamine at high temperatures (around 500°C). This reaction yields this compound, albeit in moderate yields (around 13.4%). []

Q5: Can this compound act as a building block for more complex molecules?

A5: Yes, it serves as a starting point for synthesizing various thiazole derivatives, including those with potential pharmaceutical applications. Researchers have used it to create compounds with anticancer and antimicrobial properties. [, , , , ]

Q6: Are there any studies on the gas-phase reactions of this compound?

A6: Yes, research has examined the photosensitized reaction of this compound with benzophenone in an aqueous alkaline solution under visible light. This reaction, aiming to mineralize this compound into less toxic ions, involves triplet-triplet energy transfer and singlet oxygen. []

Q7: What are some known biological activities of this compound derivatives?

A7: Derivatives have demonstrated promising anti-inflammatory, antimicrobial, and anticancer properties. For instance, this compound-thiazolidinone conjugates showed selective inhibition of COX-1 enzymes, a target for anti-inflammatory drugs. []

Q8: Are there any studies investigating the anticancer potential of this compound-containing compounds?

A8: Yes, ferrocenyl complexes incorporating this compound showed promising anticancer activity against the MCF-7 breast cancer cell line, comparable to cisplatin. The mechanism may involve the induction of oxidative stress in cancer cells. []

Q9: Has this compound been investigated for its potential as a DNA minor groove binder?

A9: Yes, studies have explored the DNA-binding properties of polyamides containing this compound. These polyamides exhibited sequence-selective binding in the DNA minor groove, with the this compound unit playing a role in recognizing specific base pairs. []

Q10: What is known about the metabolic fate of this compound?

A10: Research suggests that 4-methylthiazole, a close analog of this compound, can induce class alpha glutathione S-transferases in rat livers, potentially through oxidative stress mechanisms. []

Q11: Have computational methods been applied to study this compound and its derivatives?

A11: Absolutely. Molecular docking studies have been employed to understand the interactions of this compound derivatives with their biological targets. These studies help explain the observed biological activities and guide the design of new compounds. [, ]

Q12: How do structural modifications to this compound impact its biological activity?

A12: Studies have shown that even minor changes to the this compound structure can significantly alter its activity. For example, removing the methyl group or introducing substituents on the thiazole ring can lead to a loss or enhancement of activity. []

Q13: Are there any quantitative structure-activity relationship (QSAR) models available for this compound derivatives?

A13: While specific QSAR models for this compound might be limited, studies highlight the importance of substituents on the thiazole ring and the nature of the attached aromatic groups for modulating biological activities. []

Q14: Are there any applications of this compound in materials science?

A14: Research has explored the use of this compound derivatives in creating functional materials. For example, a palladium(II) complex containing a this compound unit and an electropolymerizable group was used to modify electrodes for electrochemical sensing of hydrogen peroxide. []

Q15: Have there been any studies on the formulation of this compound and its derivatives?

A15: While specific formulation studies may be limited, research emphasizes the need to improve the stability and bioavailability of this compound-based compounds. This might involve exploring different drug delivery systems and optimizing their physicochemical properties. []

Q16: What analytical techniques are commonly used to detect and quantify this compound?

A16: Gas Chromatography coupled with Mass Spectrometry (GC-MS) is frequently used to identify and quantify this compound, particularly in studies related to food analysis and volatile organic compounds. []

Q17: Are there spectrophotometric methods available for analyzing this compound-containing compounds?

A17: Yes, researchers have developed ratio derivative spectrophotometric methods to determine the concentration of certain oxicam drugs (which are this compound derivatives) in the presence of their degradation products. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.